molecular formula C11H14ClF2NO B13332437 4-(2,3-Difluorophenyl)piperidin-4-ol hydrochloride

4-(2,3-Difluorophenyl)piperidin-4-ol hydrochloride

Katalognummer: B13332437
Molekulargewicht: 249.68 g/mol
InChI-Schlüssel: XKUYTWPKFHUBQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,3-Difluorophenyl)piperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 2,3-difluorophenyl group and a hydroxyl group, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine derivatives with difluorobenzene compounds. One common method involves the use of piperidine-4-carboxylic acid and 1,3-difluorobenzene under specific reaction conditions . The reaction mixture is often quenched with aqueous hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,3-Difluorophenyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(2,3-Difluorophenyl)piperidin-4-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2,3-Difluorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways and biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2,3-Difluorophenyl)piperidin-4-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group.

Eigenschaften

Molekularformel

C11H14ClF2NO

Molekulargewicht

249.68 g/mol

IUPAC-Name

4-(2,3-difluorophenyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C11H13F2NO.ClH/c12-9-3-1-2-8(10(9)13)11(15)4-6-14-7-5-11;/h1-3,14-15H,4-7H2;1H

InChI-Schlüssel

XKUYTWPKFHUBQJ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(C2=C(C(=CC=C2)F)F)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.